Reduced Lipophilicity (XLogP3) Relative to the Des-Cyano β-Ketoester Analog
The incorporation of the α-cyano substituent reduces the computed partition coefficient (XLogP3) of ethyl 2-cyano-3-oxocyclopentanecarboxylate to 0.3, compared with 0.9 for the des-cyano comparator ethyl 2-oxocyclopentanecarboxylate [1]. This ΔlogP of −0.6 units corresponds to an approximately 4-fold decrease in octanol–water partition and translates into greater aqueous compatibility, altered retention in reverse-phase chromatography, and improved alignment with Lipinski's Rule of Five guidelines for orally bioavailable compounds [2].
| Evidence Dimension | Lipophilicity (XLogP3, computed partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 0.3 |
| Comparator Or Baseline | Ethyl 2-oxocyclopentanecarboxylate (CAS 611-10-9): XLogP3 = 0.9 |
| Quantified Difference | ΔXLogP3 = −0.6 (target is approximately 4-fold less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021 release) |
Why This Matters
Lower lipophilicity improves aqueous solubility and facilitates purification by reverse-phase chromatography, making the target compound a more tractable intermediate for multi-step polar target syntheses than its des-cyano counterpart.
- [1] PubChem. Compound Summary: Ethyl 2-cyano-3-oxocyclopentanecarboxylate, CID 12525262; Ethyl 2-oxocyclopentanecarboxylate, CID 69136. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ View Source
- [2] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 2001, 46(1–3), 3–26. View Source
